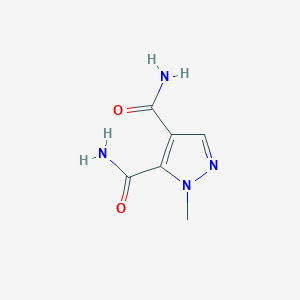

1-methyl-1H-pyrazole-4,5-dicarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl-1H-pyrazole-4,5-dicarboxamide is a chemical compound. It is used for pharmaceutical testing . It is also used as a reagent for Suzuki-Miyaura cross-coupling reactions and transesterification reactions .

Synthesis Analysis

The synthesis of 1-methyl-1H-pyrazole-4,5-dicarboxamide involves the reaction of pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides . The synthesized sulfonamide derivatives were characterized using 1H NMR, 13C NMR, FT-IR, and mass spectroscopy techniques .Molecular Structure Analysis

The molecular structure of 1-methyl-1H-pyrazole-4,5-dicarboxamide was characterized by 1H NMR, 13C NMR, and HRMS . The experimental FT-IR and 1H and 13C NMR chemical shifts have been compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory .Chemical Reactions Analysis

1-Methyl-1H-pyrazole-4,5-dicarboxamide is involved in several reactions as a reagent for the preparation of aminothiazoles as -secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders .科学研究应用

Antiproliferative Agents

A series of novel N -methyl-substituted pyrazole carboxamide and dicarboxamide derivatives were synthesized and evaluated for their antiproliferative activities . These compounds were tested against the human cervical cancer cell line (HeLa) using the xCELLigence system (Real-Time Analyzer). Compound 16 showed the highest activity among the synthesized compounds with 64.10%, while starting compound 4 showed the highest at all with 80.82% .

Anti-tubercular Activity

Imidazole containing compounds, such as N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide, have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain .

Preparation of Aminothiazoles

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a related compound, is used as a reagent for the preparation of aminothiazoles . These aminothiazoles are used as γ-secretase modulators .

Potential JAK2 Inhibitors

The same compound is also used in the synthesis of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy .

TGF-β1 and Active A Signaling Inhibitors

Pyridine derivatives, which can be synthesized using 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, act as TGF-β1 and active A signaling inhibitors .

Inhibitors of c-Met Kinase

MK-2461 analogs, synthesized using 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, act as inhibitors of c-Met kinase for the treatment of cancer .

作用机制

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, such as irreversible binding or inhibition .

Biochemical Pathways

Pyrazole derivatives are known to influence a range of biochemical pathways, depending on their specific targets .

Result of Action

Pyrazole derivatives have been associated with a variety of biological activities, including antiproliferative effects .

未来方向

While the specific future directions for 1-methyl-1H-pyrazole-4,5-dicarboxamide are not mentioned in the search results, pyrazole compounds in general have become an important synthon in the development of new drugs . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

属性

IUPAC Name |

2-methylpyrazole-3,4-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-10-4(6(8)12)3(2-9-10)5(7)11/h2H,1H3,(H2,7,11)(H2,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLDIMUILPVMGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-pyrazole-4,5-dicarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-cyanophenoxy)methyl]benzoic Acid](/img/structure/B2384104.png)

![2-bromo-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2384108.png)

![N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384110.png)

![3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B2384116.png)

![3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2384118.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2384126.png)